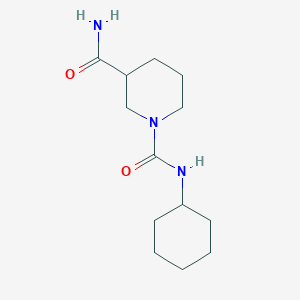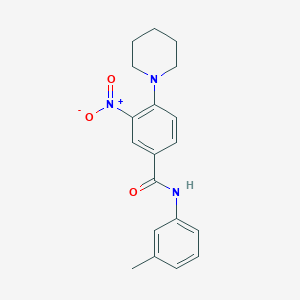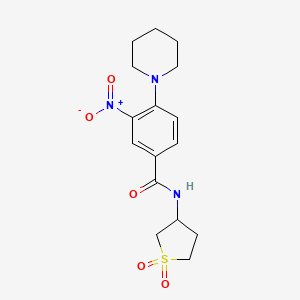
1-(4-ethylphenyl)-N-2-naphthyl-5-oxo-3-pyrrolidinecarboxamide
描述
1-(4-ethylphenyl)-N-2-naphthyl-5-oxo-3-pyrrolidinecarboxamide, also known as ENPA-13, is a chemical compound that belongs to the family of pyrrolidinecarboxamide derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. In
作用机制
1-(4-ethylphenyl)-N-2-naphthyl-5-oxo-3-pyrrolidinecarboxamide exerts its biological effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in inflammation and pain. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has been found to have antioxidant effects. It scavenges free radicals and prevents oxidative damage to cells and tissues. This compound has also been found to improve insulin sensitivity and glucose metabolism, making it a potential therapeutic agent for diabetes.
实验室实验的优点和局限性
1-(4-ethylphenyl)-N-2-naphthyl-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. Additionally, this compound has been found to be stable under various conditions, making it suitable for long-term storage. However, one limitation of this compound is that it is not water-soluble, which can make it challenging to use in certain experiments.
未来方向
1-(4-ethylphenyl)-N-2-naphthyl-5-oxo-3-pyrrolidinecarboxamide has shown promising results in various scientific research areas, and there are several future directions that can be explored. One potential area of research is the development of this compound analogs with improved solubility and bioavailability. Additionally, further studies can be conducted to investigate the potential of this compound in treating other diseases, such as neurodegenerative disorders and cardiovascular diseases. Finally, the mechanism of action of this compound can be further elucidated to better understand its biological effects.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of this compound is a relatively simple process, and the compound has been extensively studied for its anti-inflammatory, anti-cancer, and antioxidant properties. While this compound has several advantages for lab experiments, its limitations include its insolubility in water. Nonetheless, there are several future directions that can be explored to further understand the potential of this compound in scientific research.
科学研究应用
1-(4-ethylphenyl)-N-2-naphthyl-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in scientific research. One of the major areas of research is in the field of cancer treatment. This compound has shown promising results in inhibiting the growth of cancer cells in vitro, particularly in breast cancer and melanoma. Additionally, this compound has been found to be effective in reducing inflammation and oxidative stress, which are associated with various diseases, including cancer, diabetes, and neurodegenerative disorders.
属性
IUPAC Name |
1-(4-ethylphenyl)-N-naphthalen-2-yl-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-2-16-7-11-21(12-8-16)25-15-19(14-22(25)26)23(27)24-20-10-9-17-5-3-4-6-18(17)13-20/h3-13,19H,2,14-15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHNCLSRVKUNPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]tetrahydro-2-furancarboxamide](/img/structure/B4087156.png)
![1-[(2,4-dichlorophenoxy)acetyl]-3-phenylpyrrolidine](/img/structure/B4087162.png)
![5-(4-chlorophenyl)-7-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4087170.png)
![6,6-dimethyl-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]thio}-3-(3-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4087174.png)
![methyl 2-[1-(4-ethoxy-3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4087181.png)

![2-ethyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B4087195.png)

![5-(4-fluorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4087199.png)
![7-(2-methoxyphenyl)-5-(3-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4087206.png)
![5-(2-chlorophenyl)-7-(4-fluorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4087226.png)


